Cas no 1804456-35-6 (4,6-Bis(trifluoromethyl)nicotinaldehyde)
4,6-Bis(trifluoromethyl)nicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4,6-Bis(trifluoromethyl)nicotinaldehyde
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- Inchi: 1S/C8H3F6NO/c9-7(10,11)5-1-6(8(12,13)14)15-2-4(5)3-16/h1-3H
- InChI Key: NCSYOUJZMTXJMH-UHFFFAOYSA-N
- SMILES: FC(C1C(C=O)=CN=C(C(F)(F)F)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 260
- XLogP3: 2.1
- Topological Polar Surface Area: 30
4,6-Bis(trifluoromethyl)nicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002383-250mg |
4,6-Bis(trifluoromethyl)nicotinaldehyde |
1804456-35-6 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029002383-500mg |
4,6-Bis(trifluoromethyl)nicotinaldehyde |
1804456-35-6 | 95% | 500mg |
$1,651.30 | 2022-04-02 | |
| Alichem | A029002383-1g |
4,6-Bis(trifluoromethyl)nicotinaldehyde |
1804456-35-6 | 95% | 1g |
$3,126.60 | 2022-04-02 |
4,6-Bis(trifluoromethyl)nicotinaldehyde Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4,6-Bis(trifluoromethyl)nicotinaldehyde
Introduction to 4,6-Bis(trifluoromethyl)nicotinaldehyde (CAS No. 1804456-35-6)
4,6-Bis(trifluoromethyl)nicotinaldehyde, identified by its Chemical Abstracts Service (CAS) number 1804456-35-6, is a fluorinated derivative of nicotinaldehyde, a compound with significant relevance in the field of medicinal chemistry and pharmacology. The introduction of multiple trifluoromethyl groups into the nicotinaldehyde scaffold imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The structural motif of 4,6-Bis(trifluoromethyl)nicotinaldehyde features a pyridine core substituted with two trifluoromethyl groups at the 4- and 6-positions, coupled with an aldehyde functionality at the 2-position. This arrangement enhances the lipophilicity and metabolic stability of the compound, attributes that are increasingly sought after in drug design. The presence of fluorine atoms not only influences the physicochemical properties but also modulates the interactions with biological targets, often leading to improved binding affinity and selectivity.
In recent years, fluorinated heterocycles have garnered considerable attention due to their role in enhancing drug-like properties such as solubility, bioavailability, and resistance to metabolic degradation. The trifluoromethyl group, in particular, is renowned for its ability to increase binding affinity by participating in hydrophobic interactions and π-stacking interactions with biological targets. This has made compounds like 4,6-Bis(trifluoromethyl)nicotinaldehyde attractive candidates for further derivatization and exploration in therapeutic applications.
One of the most compelling aspects of 4,6-Bis(trifluoromethyl)nicotinaldehyde is its utility as a key intermediate in the synthesis of novel pharmacophores. Researchers have leveraged this scaffold to develop molecules with potential activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. The aldehyde group at the 2-position provides a versatile handle for further functionalization via condensation reactions, allowing for the rapid construction of complex structures.
Recent studies have highlighted the role of 4,6-Bis(trifluoromethyl)nicotinaldehyde in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently dysregulated in cancer. By incorporating fluorinated pyridine derivatives into kinase inhibitors, researchers aim to achieve higher selectivity and potency. For instance, modifications based on 4,6-Bis(trifluoromethyl)nicotinaldehyde have shown promise in inhibiting specific kinases while minimizing off-target effects.
The synthesis of 4,6-Bis(trifluoromethyl)nicotinaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation followed by trifluoromethylation reactions to introduce the desired substituents onto the pyridine ring. Advanced synthetic methodologies such as cross-coupling reactions and transition-metal catalysis have been employed to achieve high yields and purity.
The pharmacological profile of derivatives derived from 4,6-Bis(trifluoromethyl)nicotinaldehyde has been extensively studied in preclinical models. These studies have revealed promising activities against various biological targets. For example, certain analogs have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, preclinical trials have indicated potential therapeutic efficacy in models of neurodegenerative diseases by targeting specific enzymatic pathways involved in neuronal dysfunction.
The growing interest in fluorinated compounds has also spurred innovation in synthetic chemistry. New methodologies for introducing fluorine atoms into organic molecules have been developed to improve efficiency and scalability. These advancements have made it feasible to explore more complex derivatives of 4,6-Bis(trifluoromethyl)nicotinaldehyde, expanding its potential applications in drug discovery.
In conclusion,4,6-Bis(trifluoromethyl)nicotinaldehyde (CAS No. 1804456-35-6) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies,4,6-Bis(trifluoromethyl)nicotinaldehyde is poised to remain at the forefront of drug discovery efforts.
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